4-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-3-METHOXY-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE
Overview
Description
4-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methoxy]-3-methoxy-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one is a complex organic compound with a unique structure that includes a benzodioxole moiety and a chromenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methoxy]-3-methoxy-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 6-chloro-1,3-benzodioxole with a suitable methoxybenzaldehyde derivative under specific conditions to form the intermediate compound. This intermediate is then subjected to cyclization and further functionalization to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methoxy]-3-methoxy-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or other reduced forms of the compound.
Scientific Research Applications
4-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methoxy]-3-methoxy-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 4-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methoxy]-3-methoxy-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler compound with a similar benzodioxole moiety.
3-(1,3-Benzodioxol-5-yl)-2-propenal: Another compound with a benzodioxole group, used in different applications.
1-(1,3-Benzodioxol-5-yl)-2-propanol: A related compound with different functional groups and properties .
Uniqueness
What sets 4-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methoxy]-3-methoxy-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one apart is its complex structure, which combines multiple functional groups and rings
Properties
IUPAC Name |
4-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClO6/c1-25-17-7-6-14-13-4-2-3-5-15(13)22(24)29-20(14)21(17)26-10-12-8-18-19(9-16(12)23)28-11-27-18/h6-9H,2-5,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEDEMFKNMBAFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C3=C(CCCC3)C(=O)O2)OCC4=CC5=C(C=C4Cl)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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